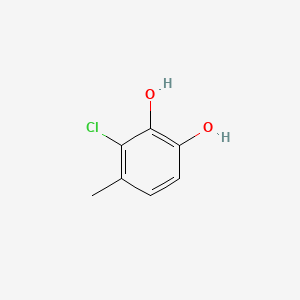

3-Chloro-4-methylcatechol

説明

Contextualization of Chlorinated Aromatic Compounds in Environmental Bioremediation Research

Chlorinated aromatic hydrocarbons are a significant class of environmental pollutants, often originating from industrial activities and the use of pesticides. researchgate.netnih.gov Their persistence and potential toxicity make them a focus of environmental cleanup efforts. researchgate.net Bioremediation, which utilizes microorganisms to break down these harmful substances, is considered an environmentally friendly and cost-effective approach to decontamination. nih.govresearchgate.nettaylorfrancis.com The process often involves the transformation of these complex chlorinated compounds into simpler, less harmful substances, with chlorinated catechols frequently appearing as key intermediates. nih.gov Research in this area explores how various bacteria and fungi can metabolize these compounds, aiming to enhance their natural degradation capabilities. nih.govnih.gov

Research Focus on 3-Chloro-4-methylcatechol within Advanced Microbial Biotransformation Studies

This compound has emerged as a compound of particular interest in advanced studies of microbial biotransformation. It is a known metabolite in the degradation of certain chlorotoluenes, such as 2-chlorotoluene (B165313). researchgate.netnih.govresearchgate.net The study of its formation and fate provides crucial insights into the metabolic bottlenecks that can occur during the bioremediation of chlorinated solvents. researchgate.netnih.govnih.gov

Research has shown that while some microorganisms can produce this compound, its further degradation can be problematic. researchgate.netnih.gov For instance, when processed through certain enzymatic pathways, it can be transformed into products that are difficult to dehalogenate, effectively halting the degradation process. researchgate.netnih.gov This makes this compound a critical subject for understanding the limitations of natural and engineered bioremediation systems.

Detailed laboratory studies have focused on the enzymatic transformation of this compound. For example, it is a substrate for catechol 2,3-dioxygenases, enzymes that catalyze the meta-cleavage of the catechol ring. oup.comtandfonline.com However, the substitution pattern of chlorine and a methyl group on the aromatic ring influences the efficiency and outcome of these enzymatic reactions. researchgate.netnih.gov

Metabolic Fate of this compound

| Precursor Compound | Microbial Strain Example | Key Intermediate | Subsequent Products | Outcome | Reference |

|---|---|---|---|---|---|

| 2-Chlorotoluene | Ralstonia sp. strain PS12 | This compound | 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone | Mineralization blocked due to inability to dehalogenate cycloisomerization products. | researchgate.netnih.gov |

| 2-Chloro-3-nitrotoluene | Recombinant E. coli with NBDO | This compound | - | Synthesized as a stable product. | dtic.mil |

The transformation of this compound by chlorocatechol 1,2-dioxygenases, which initiate the ortho-cleavage pathway, has also been investigated. In this pathway, the compound is converted into 2-chloro-3-methylmuconate. nih.gov This is then further transformed into a mixture of 2-chloro-3-methyl- and 5-chloro-4-methylmuconolactone. nih.gov A significant finding is that these resulting muconolactones are resistant to dehalogenation by chloromuconate cycloisomerases, which is a crucial step for complete mineralization. researchgate.netnih.gov This resistance represents a significant bottleneck in the degradation pathway. researchgate.netnih.gov

Further research has explored the substrate specificity of various catechol 2,3-dioxygenases from different bacterial strains. While these enzymes can act on a range of substituted catechols, their efficiency with compounds like this compound varies.

Relative Activity of Catechol 2,3-Dioxygenases with Various Substrates

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

|---|---|---|---|

| Acinetobacter sp. YAA | Catechol | 100 | tandfonline.com |

| 3-Methylcatechol (B131232) | 19 | tandfonline.com | |

| 4-Methylcatechol (B155104) | 57 | tandfonline.com | |

| 4-Chlorocatechol (B124253) | 46 | tandfonline.com | |

| Achromobacter xylosoxidans KF701 | Catechol | 100 | nih.gov |

| 4-Chlorocatechol | > 4-Methylcatechol > 3-Methylcatechol | nih.gov | |

| Pseudomonas sp. FK-8-2 | Catechol | 100 | oup.com |

| 3-Chlorocatechol (B1204754) | Active | oup.com | |

| 4-Chlorocatechol | Active | oup.com | |

| 3-Methylcatechol | Active | oup.com | |

| 4-Methylcatechol | Active | oup.com |

This focused research on this compound highlights the intricate challenges and specificities involved in the microbial degradation of chlorinated aromatic compounds. Understanding the metabolic fate of such key intermediates is essential for designing more effective bioremediation strategies for a cleaner environment.

Structure

2D Structure

3D Structure

特性

CAS番号 |

174509-39-8 |

|---|---|

分子式 |

C7H7ClO2 |

分子量 |

158.58 g/mol |

IUPAC名 |

3-chloro-4-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-3-5(9)7(10)6(4)8/h2-3,9-10H,1H3 |

InChIキー |

KMTSTVDXZGLBBJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)O)O)Cl |

正規SMILES |

CC1=C(C(=C(C=C1)O)O)Cl |

他のCAS番号 |

174509-39-8 |

同義語 |

3-chloro-4-methylcatechol |

製品の起源 |

United States |

Formation and Biogenic Synthesis of 3 Chloro 4 Methylcatechol in Environmental and Laboratory Systems

Precursor Compounds and Initial Dioxygenation Mechanisms Leading to 3-Chloro-4-methylcatechol

The formation of this compound is a critical step in the microbial degradation of certain chlorinated aromatic hydrocarbons. This process is initiated by the enzymatic incorporation of molecular oxygen into the aromatic ring of precursor compounds, leading to the formation of a catechol derivative.

Aerobic Transformation from 2-Chlorotoluene (B165313) by Microbial Dioxygenases

The aerobic microbial transformation of 2-chlorotoluene can lead to the formation of this compound. nih.govasm.orgebi.ac.uk This conversion is initiated by microbial dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups onto the aromatic ring of 2-chlorotoluene. This initial step results in the formation of a cis-dihydrodiol intermediate. Subsequent dehydrogenation of this intermediate yields the corresponding catechol.

In a study involving Ralstonia sp. strain PS12, the transformation of 2-chlorotoluene resulted in the formation of two chloromethylcatechol isomers: this compound and 4-chloro-3-methylcatechol. nih.govasm.orgebi.ac.uk The enzymatic system responsible for this transformation involves a tetrachlorobenzene dioxygenase (TecA) and a chlorobenzene (B131634) dihydrodiol dehydrogenase (TecB). nih.govasm.orgebi.ac.uk The TecA enzyme catalyzes the initial dioxygenation of 2-chlorotoluene, while the TecB enzyme facilitates the subsequent dehydrogenation to form the chloromethylcatechols. nih.govnih.gov

The relative abundance of the two isomers formed from 2-chlorotoluene by the TecAB enzyme system was found to be approximately 8% ± 2% for this compound and 29% ± 2% for 4-chloro-3-methylcatechol. nih.gov This indicates a regioselective preference for the formation of 4-chloro-3-methylcatechol. researchgate.net

Table 1: Products of 2-Chlorotoluene Transformation by Ralstonia sp. strain PS12

| Product | Relative Abundance (%) |

|---|---|

| This compound | 8 ± 2 |

| 4-Chloro-3-methylcatechol | 29 ± 2 |

| 2-Chlorobenzylalcohol | 63 |

Derivation from Chlorinated Anilines (e.g., 3-Chloro-4-methylaniline) as Metabolic Intermediates

This compound can also be formed as a metabolic intermediate during the degradation of chlorinated anilines, such as 3-chloro-4-methylaniline (B146341). The initial step in the bacterial degradation of 3-chloro-4-methylaniline is thought to be an aniline (B41778) oxygenase-catalyzed reaction, which likely leads to the formation of a chloromethylcatechol. frontiersin.org For instance, the bacterium Pseudomonas cepacia strain CMA1 can utilize 3-chloro-4-methylaniline as its sole source of carbon and energy, degrading it with the release of ammonium (B1175870) and chloride ions. frontiersin.org

Enzymatic Systems Catalyzing the Formation of this compound

The biogenic synthesis of this compound is dependent on the coordinated action of specific enzymatic systems. These systems typically involve a multi-component dioxygenase that initiates the attack on the aromatic ring, followed by a dehydrogenase that aromatizes the intermediate.

Roles of Rieske Nonheme Iron Dioxygenases (e.g., Tetrachlorobenzene Dioxygenase TecA) in Initial Aromatic Hydroxylation

Rieske nonheme iron dioxygenases are a crucial class of enzymes that catalyze the initial hydroxylation of aromatic compounds. ebi.ac.ukoup.com These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. oup.com Tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. strain PS12 is a prime example of a Rieske nonheme iron dioxygenase involved in the formation of this compound from 2-chlorotoluene. nih.govebi.ac.uknih.gov

The TecA enzyme system exhibits broad substrate specificity, enabling it to act on various chlorinated benzenes and toluenes. nih.gov In the case of 2-chlorotoluene, TecA catalyzes the dioxygenation at unsubstituted carbon atoms, initiating the pathway that leads to chloromethylcatechol formation. nih.gov The activity of these dioxygenases is a critical determinant for the subsequent steps in the degradation pathway.

Mechanisms of Dihydrodiol Dehydrogenation by Specific Enzymes (e.g., Chlorobenzene Dihydrodiol Dehydrogenase TecB)

Following the initial dioxygenation, a dihydrodiol dehydrogenase is required to convert the unstable cis-dihydrodiol intermediate into a stable catechol. Chlorobenzene dihydrodiol dehydrogenase (TecB), also from Ralstonia sp. strain PS12, performs this function in the transformation of 2-chlorotoluene. nih.govebi.ac.uknih.gov The tecB gene is located downstream of the tecA gene, and its product, TecB, has been confirmed to be a chlorobenzene dihydrodiol dehydrogenase. nih.gov

Regioselectivity and Substrate Specificity of Enzymatic Transformations in this compound Precursor Systems

The regioselectivity of the initial dioxygenase attack is a key factor determining the structure of the resulting catechol. In the transformation of 2-chlorotoluene by the TecAB system, two isomeric chloromethylcatechols are produced, indicating that the initial dioxygenation can occur at two different positions on the aromatic ring. nih.gov The formation of this compound and 4-chloro-3-methylcatechol in a roughly 1:4 ratio demonstrates the regioselective nature of the TecA dioxygenase. researchgate.net

The substrate specificity of these enzymatic systems is also broad. For example, nitroarene dioxygenases, another class of Rieske non-heme iron oxygenases, can catalyze the synthesis of various substituted catechols. dtic.mil While these enzymes primarily act on nitroaromatic compounds, their ability to hydroxylate different positions on the aromatic ring highlights the potential for generating a diverse range of catechol products. dtic.mil

Microbial Degradation Pathways and Biotransformation of 3 Chloro 4 Methylcatechol

Central Role in Ortho-Cleavage Pathways of Chlorinated Aromatics

The ortho-cleavage pathway is a primary mechanism for the aerobic degradation of aromatic compounds. In this pathway, the aromatic ring is cleaved between two adjacent hydroxyl groups of a catechol intermediate. 3-Chloro-4-methylcatechol serves as a crucial substrate in these pathways, particularly in the breakdown of compounds like 2-chlorotoluene (B165313). nih.govebi.ac.ukresearchgate.netnih.gov

Intradiol Cleavage by Catechol 1,2-Dioxygenases and Chlorocatechol 1,2-Dioxygenases.researchgate.netepa.govd-nb.infonih.gov

The initial and rate-limiting step in the ortho-cleavage of this compound is its cleavage by a class of enzymes known as dioxygenases. Specifically, Catechol 1,2-dioxygenases (C12Os) and their specialized counterparts, Chlorocatechol 1,2-dioxygenases (CC12Os), catalyze the intradiol cleavage of the catechol ring. researchgate.netnih.gov This reaction involves the insertion of both atoms of molecular oxygen between the two hydroxyl groups, leading to the formation of a muconic acid derivative.

The degradation of chlorocatechols, such as this compound, predominantly occurs through a modified ortho-cleavage pathway. nih.gov In this pathway, 3-chlorocatechol (B1204754) is cleaved by chlorocatechol 1,2-dioxygenase to produce 2-chloro-cis,cis-muconate. nih.gov This is a common route observed in many Proteobacteria. nih.gov Similarly, the degradation of other chlorinated aromatic compounds often proceeds via chlorocatechol intermediates, which are then funneled into the ortho-cleavage pathway. epa.gov

Specificity and Catalytic Efficiency of Enzymes Towards this compound.researchgate.netepa.gov

The efficiency and specificity of C12Os and CC12Os for this compound can vary significantly among different microbial species. While some C12Os show broad substrate specificity, acting on a range of substituted catechols, CC12Os are generally more adapted to chlorinated substrates. ebi.ac.ukjmb.or.kr

Research has shown that in some bacteria, the transformation of a mixture of this compound and 4-chloro-3-methylcatechol by chlorocatechol 1,2-dioxygenases occurs without a significant change in the ratio of the two compounds, indicating similar specificity constants (kcat/Km) for both substrates. nih.gov However, certain catechol 1,2-dioxygenases from proteobacteria exhibit negligible activity towards 3-chlorocatechol. asm.org In contrast, some immobilized catechol 1,2-dioxygenases have demonstrated activity against 3-chlorocatechol. ejbiotechnology.info The structural characteristics of the enzyme's active site play a crucial role in determining its substrate preference and catalytic rate. researchgate.netnih.gov

Formation and Subsequent Fate of Chloromethylmuconate Intermediates

The intradiol cleavage of this compound results in the formation of chloromethyl-substituted muconates. The specific isomer formed depends on the orientation of the substrate within the enzyme's active site during catalysis.

Generation of 2-Chloro-3-methylmuconate from this compound.nih.govresearchgate.netepa.govd-nb.info

The enzymatic cleavage of this compound can lead to the formation of 2-Chloro-3-methylmuconate. nih.govresearchgate.net This intermediate is a key product in the ortho-cleavage pathway initiated by the action of catechol 1,2-dioxygenases or chlorocatechol 1,2-dioxygenases on this compound.

Generation of 5-Chloro-4-methylmuconate from this compound.nih.govepa.gov

Alternatively, the cleavage of this compound can also yield 5-Chloro-4-methylmuconate. nih.gov The formation of this isomer, alongside 2-Chloro-3-methylmuconate, highlights the potential for multiple reaction products from a single substrate, depending on the specific enzymatic system involved.

Cycloisomerization and Lactone Formation from Muconate Intermediates

Following their formation, the chloromethylmuconate intermediates undergo cycloisomerization, a crucial step in the degradation pathway. This reaction is catalyzed by enzymes known as chloromuconate cycloisomerases.

The transformation of this compound leads to the formation of 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone. nih.govebi.ac.ukresearchgate.netnih.gov However, a significant challenge in the complete mineralization of this compound arises at this stage. Mechanistic studies have revealed that neither of these cycloisomerization products can be effectively dehalogenated by the known chloromuconate cycloisomerases. nih.govebi.ac.ukresearchgate.netnih.gov This inability to remove the chlorine atom results in the accumulation of these lactone intermediates, effectively halting the degradation pathway and making this compound a recalcitrant metabolite in ortho-cleavage pathways. nih.govebi.ac.ukresearchgate.netnih.gov

In contrast, other related compounds, such as 5-chloro-3-methylcatechol (B1196421), can be quantitatively dehalogenated after transformation by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, leading to the formation of 2-methyldienelactone and subsequent mineralization. nih.govnih.gov This highlights the critical role of the substitution pattern on the aromatic ring in determining the ultimate biodegradability of chlorinated catechols.

Mechanistic Insights into Chloromuconate Cycloisomerase Action on Chloromethylmuconates

In the ortho-cleavage pathway for chlorinated catechols, the aromatic ring of this compound is first cleaved by a chlorocatechol 1,2-dioxygenase. This reaction forms a substituted muconic acid, specifically 2-chloro-3-methyl-cis,cis-muconate. The subsequent and critical step is catalyzed by the enzyme chloromuconate cycloisomerase. nih.govasm.orgnih.gov This enzyme's primary role is to catalyze an intramolecular cyclization of the chloromuconate substrate. researchgate.netwikipedia.org The mechanism involves the formation of a lactone ring, a necessary step preceding dehalogenation. researchgate.net Chloromuconate cycloisomerases can typically catalyze both the cycloisomerization and the subsequent elimination of the chloride ion from the resulting muconolactone (B1205914), a crucial step for productive degradation. nih.govasm.org However, the specific substitution pattern of the muconate derived from this compound presents a significant challenge to the enzyme's catalytic function.

Formation of Chloromethylmuconolactones (e.g., 5-chloro-4-methylmuconolactone, 2-chloro-3-methylmuconolactone)

The action of chloromuconate cycloisomerase on the ring-fission product of this compound results in the formation of two distinct chloromethylmuconolactone isomers: 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone. nih.govasm.orgebi.ac.uk The formation of these specific lactones is a direct consequence of the cycloisomerase-catalyzed attack on the double bonds of the muconate backbone. These compounds have been identified as the terminal metabolites in this degradation sequence, accumulating in experimental setups using purified enzymes from bacterial strains like Ralstonia sp. strain PS12 and Wautersia eutropha JMP134. nih.govasm.orgresearchgate.net

Recalcitrance and Pathway Bottlenecks in Complete Mineralization of this compound

The formation of 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone represents a critical bottleneck in the degradation pathway of this compound. nih.govasm.org This metabolic block means that the compound cannot be fully mineralized through the conventional ortho-cleavage pathway. ebi.ac.uk The accumulation of these chloromethylmuconolactones signifies the failure of the enzymatic machinery to process them further, leading to the classification of this compound as a recalcitrant molecule under these conditions. nih.govasm.org

Structural Basis for Inability of Dehalogenation of Specific Chloromethylmuconolactones

The recalcitrance of the muconolactone products stems from a mechanistic inability of chloromuconate cycloisomerases to catalyze the elimination of the chloride ion from either 5-chloro-4-methylmuconolactone or 2-chloro-3-methylmuconolactone. asm.orgebi.ac.uk For dehalogenation to occur, the enzyme must be able to abstract a proton and facilitate the departure of the chloride ion to form a dienelactone product. researchgate.net The specific positions of the methyl and chloro substituents on these lactone rings create a structure that is sterically or electronically incompatible with the active site of the enzyme for this subsequent reaction. asm.orgnih.gov Studies on other chloromuconate cycloisomerases suggest that the precise positioning of key amino acid residues, such as a histidine in the active site loop, is critical for catalyzing dehalogenation, and the structures of the lactones derived from this compound likely prevent the correct orientation for this catalytic activity. nih.gov

Comparison of Degradation Bottlenecks with Mineralizable Isomers and Analogs (e.g., 4-chloro-3-methylcatechol, 5-chloro-3-methylcatechol)

The metabolic fate of this compound contrasts sharply with that of its isomers, highlighting the structural specificity of the enzymatic pathways.

5-Chloro-3-methylcatechol: This isomer is considered readily degradable. Following its conversion by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, it undergoes quantitative dehalogenation, leading to the formation of 2-methyldienelactone. nih.govasm.orggrafiati.com This product can then enter central metabolic pathways for complete mineralization.

This comparison demonstrates that the relative positions of the chloro and methyl groups on the catechol ring are determinant for whether the downstream metabolites can be successfully dehalogenated by chloromuconate cycloisomerase.

Exploration of Alternative or Modified Degradation Routes for Related Chlorinated Catechols

Role of Hydrolases and Reductases in Downstream Metabolite Processing

Following the initial ring cleavage of catecholic compounds, the resulting intermediates are channeled into downstream pathways where hydrolases and reductases play a critical role in further transformation and eventual entry into central metabolism. In the context of chlorinated catechols, these enzymes are pivotal for dehalogenation and the formation of metabolites that can be funneled into the 3-oxoadipate (B1233008) pathway.

The downstream processing of metabolites derived from the ortho-cleavage of chlorocatechols, such as this compound, involves a coordinated series of enzymatic reactions. While the degradation of this compound itself is often problematic and can lead to the accumulation of dead-end products like 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone researchgate.netresearchgate.net, the enzymatic principles for processing related downstream intermediates have been characterized in various microorganisms, notably in Pseudomonas species. These enzymatic steps are crucial for mineralizing the aromatic ring.

Key enzymes in this part of the pathway include dienelactone hydrolases and maleylacetate (B1240894) reductases. asm.org A central intermediate, maleylacetate, is formed through the action of a hydrolase on a lactone intermediate. asm.orgnih.gov This is followed by a reduction step, catalyzed by maleylacetate reductase, which converts maleylacetate into 3-oxoadipate, a compound that can enter the tricarboxylic acid (TCA) cycle. asm.orgnih.gov

The Function of Dienelactone Hydrolase

Dienelactone hydrolase is a key enzyme that acts on dienelactone intermediates. asm.org In the degradation pathway of related compounds like 4-chlorocatechol (B124253), the intermediate 3-chloromuconate is cyclized to form intermediates such as 4-chloromuconolactone. asm.orgnih.gov A trans-dienelactone hydrolase can then act on this lactone intermediate. nih.gov This hydrolytic cleavage is significant as it prevents the formation of toxic dead-end products like protoanemonin (B48344) and channels the carbon flow towards maleylacetate. nih.gov In Pseudomonas reinekei MT1, a trans-dienelactone hydrolase was identified as a key enzyme in the degradation of 4- and 5-chlorosalicylate via 4-chlorocatechol. nih.gov

The Role of Maleylacetate Reductase

Once maleylacetate is formed, it is a substrate for maleylacetate reductase (MAR), an NADH-dependent enzyme. asm.orgnih.gov This reductase catalyzes the conversion of maleylacetate to 3-oxoadipate. asm.orgnih.gov This reduction is often a critical step in the "modified ortho pathway" for chlorocatechol degradation. nih.gov The gene encoding maleylacetate reductase is frequently found clustered with other genes essential for this pathway, such as those for chlorocatechol 1,2-dioxygenase and dienelactone hydrolase, indicating a coordinated functional role in the complete degradation of these chlorinated compounds. nih.gov

The table below summarizes the key hydrolase and reductase enzymes involved in the downstream processing of metabolites analogous to those from this compound degradation.

| Enzyme | Substrate(s) | Product(s) | Organism Example |

| trans-Dienelactone Hydrolase | 4-Chloromuconolactone, trans-Dienelactone | Maleylacetate | Pseudomonas reinekei MT1 |

| Maleylacetate Reductase | Maleylacetate | 3-Oxoadipate | Pseudomonas reinekei MT1 |

The transformation of this compound itself is often stalled because the resulting chloromethylmuconolactones are poor substrates for the subsequent dehalogenating enzymes. researchgate.netresearchgate.net For instance, neither 5-chloro-4-methylmuconolactone nor 2-chloro-3-methylmuconolactone can be effectively dehalogenated by chloromuconate cycloisomerases, preventing their mineralization through established ortho-cleavage pathways. researchgate.netresearchgate.net However, the study of degradative pathways for other chlorocatechols reveals the essential roles that hydrolases and reductases play in processing downstream metabolites once they are successfully formed. asm.orgnih.gov

Enzymology and Molecular Mechanisms of 3 Chloro 4 Methylcatechol Biotransformation

Biochemical Characterization of Enzymes Involved in its Turnover

The initial and most critical step in the breakdown of 3-chloro-4-methylcatechol is the cleavage of its aromatic ring, a reaction catalyzed by dioxygenase enzymes. The subsequent metabolism of the resulting intermediates is carried out by other enzymes, including cycloisomerases and hydrolases.

The efficiency of an enzyme in transforming a substrate is quantified by its kinetic parameters. While specific kinetic data for this compound are not always available, studies on closely related and often co-metabolized substrates like 3-chlorocatechol (B1204754) (3CC) and 4-chlorocatechol (B124253) (4CC) provide significant insight.

Catechol 2,3-dioxygenases (C23Os), a class of extradiol dioxygenases, are crucial in these pathways. However, their activity can be hampered by chlorinated catechols. For instance, 3-chlorocatechol is known to cause mechanism-based inactivation of many C23Os, acting as a suicide substrate. asm.orgnih.gov The enzyme CbzE from Pseudomonas putida GJ31 is a notable exception, as it can productively convert 3-chlorocatechol without significant inactivation. asm.orgnih.gov In contrast, other C23Os like TdnC and XylE are rapidly inactivated. asm.orgnih.gov

Kinetic studies on various dioxygenases highlight the diversity in substrate preference. A C23O from Planococcus sp. strain S5 showed remarkably high relative activity towards 4-chlorocatechol (203.80%) compared to catechol (100%), while its activity with 3-methylcatechol (B131232) was much lower (13.67%). bibliotekanauki.pl Another 2,3-dihydroxybiphenyl 1,2-dioxygenase from Dyella ginsengisoli LA-4 also demonstrated activity on a range of catechols, with the catalytic efficiency (kcat/Km) for 4-chlorocatechol being lower than for 2,3-dihydroxybiphenyl, 3-methylcatechol, and catechol. oup.com

The table below presents kinetic data for various dioxygenases with relevant substituted catechols.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Catechol 1,2-dioxygenase (WT) | Acinetobacter radioresistens S13 | 4-Chlorocatechol | 180 | 1.8 | 0.01 | sci-hub.se |

| L69A Mutant | Acinetobacter radioresistens S13 | 4-Chlorocatechol | 10 | 1.5 | 0.15 | sci-hub.se |

| A72G Mutant | Acinetobacter radioresistens S13 | 4-Chlorocatechol | 230 | 3.5 | 0.015 | sci-hub.se |

| C23O | Planococcus sp. S5 | Catechol | 42.7 | - | - | bibliotekanauki.pl |

| C23O-2G | Gordonia sp. 2G | 4-Chlorocatechol | 114.3 | 4.3 | 0.038 | sci-hub.se |

| BphC_LA-4 | Dyella ginsengisoli LA-4 | 3-Methylcatechol | 179.3 | 115.6 | 0.64 | oup.com |

| BphC_LA-4 | Dyella ginsengisoli LA-4 | 4-Chlorocatechol | 94.7 | 18.2 | 0.19 | oup.com |

| C23O | Pseudomonas sp. HB01 | 3-Chlorocatechol | 0.53 | - | - | scispace.com |

Note: Some values for Vmax or kcat were not provided in the source material. The Km for C23O from Pseudomonas sp. HB01 with 3-chlorocatechol represents an inactivation parameter.

The enzymes responsible for processing the ring-fission products, such as (chloro)muconate cycloisomerases, are also critical. These enzymes catalyze the lactonization of muconates. For example, in Pseudomonas reinekei MT1, a novel chloromuconate cycloisomerase (MCIccaB) was identified that converts 3-chloromuconate into both cis-dienelactone (B1242186) and protoanemonin (B48344). nih.gov This enzyme is specifically adapted for 3-substituted muconates and is practically inactive with unsubstituted muconate. nih.gov

The substrate specificity and the mode of ring cleavage (regioselectivity) of catechol dioxygenases are determined by the architecture of their active sites. researchgate.netresearchgate.net These enzymes typically contain a non-heme iron atom (Fe(II) for extradiol, Fe(III) for intradiol) coordinated by conserved histidine and glutamate/aspartate residues, which is essential for catalysis. nih.govsci-hub.se

In extradiol dioxygenases, the active site is located within the C-terminal domain. nih.gov The size and hydrophobicity of the substrate-binding pocket, shaped by specific amino acid residues, dictate which substrates can be accommodated and in what orientation. For instance, the β-hairpin structure of the C-domain is known to be part of the substrate binding pocket and is crucial for substrate specificity and proper positioning. bibliotekanauki.pl

The difference between a general catechol dioxygenase and a specialized chlorocatechol dioxygenase lies in the fine-tuning of this active site. sci-hub.seresearchgate.net Structural alignments and mutagenesis studies have identified key residues that govern this specificity. In one catechol 1,2-dioxygenase, residues at positions 69 and 72 were found to be highly relevant for substrate recognition. sci-hub.se The substitution of a larger residue (Leucine) with a smaller one (Alanine) at position 69 dramatically increased the enzyme's affinity for 4-substituted catechols, including a 20-fold decrease in the Km for 4-chlorocatechol. sci-hub.seresearchgate.net This suggests that the mutation enlarges the active site pocket, allowing it to better accommodate bulkier substituted catechols. sci-hub.se

Similarly, the C-terminal region of the protein has been shown to be a primary determinant of both substrate specificity and resistance to suicide inactivation by substrates like 3-methylcatechol or 3-chlorocatechol. nih.gov

Enzyme Engineering and Directed Evolution for Enhanced Degradation Potential

The natural evolution of enzymes capable of degrading xenobiotic compounds can be slow. Enzyme engineering and directed evolution offer powerful strategies to accelerate this process, tailoring enzymes for improved activity, stability, and substrate range.

Rational design involves using knowledge of an enzyme's structure and mechanism to make targeted modifications. semanticscholar.org This approach has been successfully applied to catechol dioxygenases to improve their performance on recalcitrant chlorinated catechols. sci-hub.seresearchgate.net

A significant bottleneck in the degradation of chloroaromatics is the poor activity or inactivation of ring-cleavage enzymes by chlorinated catechols. sci-hub.se Based on homology modeling and structural alignments, researchers identified key amino acid residues within the active site of a catechol 1,2-dioxygenase from Acinetobacter radioresistens S13 for mutagenesis. sci-hub.seresearchgate.net Site-specific and site-saturation mutagenesis at positions L69 and A72 were performed to reshape the catalytic pocket. The goal was to enhance catalysis on bulky derivatives like chlorocatechols, which are poorly recognized by the wild-type enzyme. sci-hub.seresearchgate.net This targeted approach successfully created variants with significantly improved properties for degrading these recalcitrant molecules. researchgate.net

Modifications to the active site can have a profound impact on enzyme function. In the aforementioned study, mutating leucine (B10760876) at position 69 to smaller residues like alanine (B10760859) or glycine (B1666218) resulted in an inversion of substrate specificity. sci-hub.seresearchgate.net The L69A variant showed a preference for 4-chlorocatechol over the natural substrate, catechol, effectively transforming it into an engineered chlorocatechol dioxygenase. sci-hub.seresearchgate.net This variant also gained the ability to act on 4,5-dichlorocatechol, a substrate not recognized by the wild-type enzyme. sci-hub.seresearchgate.net

Mutations at position 72, while not causing a complete inversion of specificity, were crucial for enhancing the catalytic turnover rate (kcat). The A72S and A72G variants exhibited a twofold enhancement in kcat towards 4-chlorocatechol. sci-hub.se These studies demonstrate that rational modification of the active site can significantly improve catalytic activity and expand the substrate range to include otherwise recalcitrant chlorinated compounds. While these modifications improve the ring-cleavage of the chlorinated substrate, the dehalogenation itself often occurs later in the pathway, for instance, through the action of chloromuconate cycloisomerases. nih.gov

Genetic Organization and Regulation of this compound Degradation Pathways

The enzymatic machinery for degrading this compound and other chloroaromatics is encoded by specific gene clusters. The organization and regulation of these genes are crucial for a coordinated and efficient metabolic response. nih.govscispace.com

Degradation pathways are frequently encoded by a mosaic of gene clusters that may be located on the chromosome or on mobile genetic elements like plasmids. nih.govscispace.comfrontiersin.org This modular arrangement facilitates the evolution of novel degradation capabilities through the assembly of pre-existing genetic material via horizontal gene transfer. nih.govfrontiersin.org

A typical pathway for a compound like chlorobenzene (B131634) involves an "upper pathway" gene cluster, which encodes enzymes like a dioxygenase and a dehydrogenase to convert the initial substrate into a chlorocatechol intermediate. nih.govscispace.com This is followed by a "lower pathway" gene cluster that encodes the enzymes for chlorocatechol ring cleavage and subsequent metabolism, such as chlorocatechol 2,3-dioxygenase and 2-hydroxymuconic semialdehyde dehydrogenase. scispace.com The cbz gene cluster in Pseudomonas putida GJ31 and the xyl gene cluster in Pseudomonas sp. S-47 are examples of such arrangements involved in (chloro)catechol degradation. scispace.comjmb.or.kr

Regulation of these catabolic operons is tightly controlled, often by transcriptional regulators from families such as LysR, AraC/XylS, and NtrC/XylR. frontiersin.orgcaister.com These regulators typically act as activators, switching on gene expression only in the presence of the specific substrate or a metabolic intermediate, ensuring that the cell produces the necessary enzymes only when needed. caister.com For example, the tcbR gene, a LysR-type transcriptional activator, controls the tcbCDEF operon for chlorocatechol oxidation in Pseudomonas sp. strain P51. caister.com This precise regulation allows bacteria to adapt their metabolism to the presence of specific environmental pollutants.

Identification and Analysis of Gene Clusters Encoding Relevant Enzymes

The genetic determinants for the degradation of chlorinated and methylated catechols are often located on mobile genetic elements like plasmids and genomic islands, facilitating their spread among bacterial populations. nih.gov These gene clusters typically encode a series of enzymes that act in concert to break down the aromatic ring.

In several well-studied bacterial strains, distinct gene clusters responsible for the degradation of compounds leading to the formation of this compound have been identified. For instance, in Ralstonia eutropha JMP134 (also known as Cupriavidus necator JMP134), the degradation of chloroaromatics is facilitated by genes located on the pJP4 plasmid. nih.govoup.com This plasmid carries two key gene modules, tfdCIDIEIFI and tfdDIICIIEIIFII, which encode enzymes for the conversion of chlorocatechols to 3-oxoadipate (B1233008). nih.govresearchgate.net These enzymes include chlorocatechol 1,2-dioxygenases (TfdC), chloromuconate cycloisomerases (TfdD), dienelactone hydrolases, and maleylacetate (B1240894) reductases. nih.govnih.gov The presence of multiple, non-identical sets of these genes highlights the evolutionary adaptation of this bacterium to efficiently degrade a range of chlorinated aromatic compounds. nih.govresearchgate.net

Similarly, Pseudomonas sp. strain B13 utilizes the clc element, a self-transferable genomic island, for the degradation of 3- and 4-chlorocatechol. nih.gov This element contains the clc genes, which encode the enzymes for the ortho-cleavage pathway of chlorocatechols. frontiersin.org In Pseudomonas sp. strain MT1, the degradation of substituted salicylates, which can be converted to intermediates like 4-methylcatechol (B155104), involves the sal gene cluster. nih.govnih.gov This cluster encodes a catechol 1,2-dioxygenase (C12OsalD) and a muconate cycloisomerase (MCIsalC) that show a preference for methylated substrates. nih.govasm.org Additionally, a novel gene cluster, cca, has been identified in Pseudomonas reinekei MT1, which is involved in 4-chlorocatechol degradation. nih.govasm.orgresearchgate.net This cluster includes genes for a catechol 1,2-dioxygenase (C12OccaA), a muconate cycloisomerase (MCIccaB), a trans-dienelactone hydrolase (ccaC), and a maleylacetate reductase (ccaD). nih.govresearchgate.net

The table below summarizes some of the key gene clusters and the enzymes they encode for the biotransformation of intermediates related to this compound.

| Bacterial Strain | Gene Cluster/Element | Key Genes | Encoded Enzymes | Substrate Specificity | Reference |

| Ralstonia eutropha JMP134 | pJP4 plasmid (tfd modules) | tfdC, tfdD | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase | Chlorocatechols, Chloromuconates | nih.govresearchgate.net |

| Pseudomonas sp. B13 | clc element | clc genes | Enzymes for ortho-cleavage of chlorocatechols | 3- and 4-chlorocatechol | nih.govfrontiersin.org |

| Pseudomonas sp. MT1 | sal cluster | salC, salD | Muconate cycloisomerase, Catechol 1,2-dioxygenase | 4-methylcatechol, 3-methylmuconate | nih.govnih.govasm.org |

| Pseudomonas reinekei MT1 | cca cluster | ccaA, ccaB, ccaC, ccaD | Catechol 1,2-dioxygenase, Muconate cycloisomerase, trans-Dienelactone hydrolase, Maleylacetate reductase | 4-chlorocatechol | nih.govasm.orgresearchgate.net |

| Pseudomonas putida GJ31 | pKW1 plasmid (cbz cluster) | cbzE, cbzG, cbzJ | Chlorocatechol 2,3-dioxygenase, 2-hydroxymuconic semialdehyde dehydrogenase, 2-hydroxypent-2,4-dienoate hydratase | 3-chlorocatechol | scispace.com |

Analytical Methodologies for the Study of 3 Chloro 4 Methylcatechol and Its Metabolites in Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3-chloro-4-methylcatechol and its transformation products from complex biological or environmental matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like chlorocatechols. researchgate.net When coupled with a Diode Array Detector (DAD), it becomes a powerful tool for metabolite profiling. nih.gov The separation is typically achieved using reversed-phase chromatography, most commonly with an octadecylsilane (B103800) (C18) column. researchgate.netmdpi.com A gradient elution system, often employing a mobile phase of acidified water and an organic modifier like acetonitrile (B52724) or methanol (B129727), is used to effectively separate compounds with varying polarities, which is essential when analyzing a parent compound and its more polar metabolites. mdpi.comtandfonline.comnih.gov

The DAD acquires UV-Visible spectra for each point in the chromatogram. This capability is invaluable for identifying metabolites, as many biotransformation reactions alter the chromophore of the parent molecule, leading to distinct spectral shifts. nih.gov Furthermore, the DAD allows for the assessment of peak purity, ensuring that a chromatographic peak corresponds to a single compound. nih.gov For instance, in the analysis of urinary chlorobenzene (B131634) metabolites, including the related 4-chlorocatechol (B124253), HPLC has been successfully used for quantification following enzymatic hydrolysis of urine samples. nih.gov

Table 1: Typical HPLC-DAD Parameters for Chlorinated Phenolic Compound Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Acidified Water (e.g., with formic or phosphoric acid) | Elutes compounds of varying polarity. Acid improves peak shape. |

| Flow Rate | 0.7 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | Diode Array Detector (DAD) | Acquires full UV-Vis spectra for identification and purity checks. |

| Wavelength | ~280-285 nm for catechols; scanning range 200-400 nm | Monitors absorbance of the aromatic ring; full scan captures all chromophoric species. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive structural information, making it ideal for identifying volatile and thermally stable compounds. epa.gov However, due to the polar hydroxyl groups that cause low volatility and potential adsorption on the chromatographic column, catechols like this compound require a chemical derivatization step prior to analysis. researchgate.netkoreascience.kr

This process converts the polar -OH groups into less polar, more volatile ethers or esters. researchgate.net The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic patterns. ijern.com The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of unknown intermediates by comparing their fragmentation patterns to spectral libraries or by interpreting the fragments to deduce the original structure. epa.gov GC-MS is particularly effective for confirming the identity of metabolites formed during degradation studies of chlorinated compounds. nih.govepa.gov

High-Resolution Spectroscopic Characterization for Structural Confirmation

While chromatography separates mixture components, spectroscopy provides detailed information about molecular structure, which is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the precise structural assignment of organic molecules. core.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. qorganica.es For this compound, ¹H-NMR would show distinct signals for the aromatic protons and the methyl group protons. The chemical shift, splitting pattern (multiplicity), and coupling constants of these signals reveal the exact substitution pattern on the aromatic ring. researchgate.net

Research on the degradation of dichlorotoluenes has utilized ¹H-NMR to monitor the enzymatic transformation of chlorinated methylcatechols. researchgate.net For example, the transformation of this compound by enzymes like chlorocatechol 1,2-dioxygenase can be followed by observing the disappearance of its characteristic proton signals and the appearance of new signals corresponding to its metabolic products, such as 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone. researchgate.net Similarly, ¹³C-NMR provides a signal for each unique carbon atom, confirming the carbon skeleton and the position of substituents. qorganica.es Two-dimensional NMR techniques (e.g., COSY, HMBC) can further establish the connectivity between protons and carbons for complete structural confirmation. core.ac.uk

Table 2: Conceptual ¹H-NMR Data for the Transformation of this compound

| Compound | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| This compound | Aromatic H-5 | ~6.8 | Doublet |

| Aromatic H-6 | ~6.7 | Doublet | |

| Methyl (-CH₃) | ~2.2 | Singlet | |

| Hydroxyl (-OH) | ~5.0-6.0 | Broad Singlet | |

| Metabolite (e.g., a Muconolactone) | Olefinic Protons | Shifted to ~5.5-7.5 | Various |

| Methyl (-CH₃) | Shifted from parent value | Singlet or Doublet |

Note: This table is conceptual and based on typical chemical shifts for similar structures. Actual values may vary.

UV-Visible spectroscopy is a straightforward and effective method for monitoring chemical reactions in real-time by measuring changes in light absorbance. spectroscopyonline.comthermofisher.com Catechols and their derivatives possess aromatic rings that absorb light in the UV region. For example, the related compound 4-methylcatechol (B155104) exhibits a characteristic absorbance peak around 280 nm. researchgate.net

During a degradation or transformation reaction, the structure of this compound is altered, which often leads to a change in its UV-Vis spectrum. mdpi.com Monitoring the decrease in absorbance at its characteristic maximum wavelength (λmax) can provide kinetic data on the rate of its disappearance. spectroscopyonline.com Concurrently, the formation of new chromophoric intermediates or products can be observed by the appearance of new absorption bands. For instance, the oxidation of catechols can form quinone species, which are colored and absorb light at longer wavelengths in the visible region. researchgate.net The binding of a catechol to an enzyme active site can also induce spectral shifts that can be monitored. nih.gov

Table 3: Typical UV-Vis Absorbance Maxima (λmax) for Catechol-Related Compounds

| Compound Type | Typical λmax Range (nm) | Chromophore |

|---|---|---|

| Catechols | 275 - 285 | Benzene (B151609) ring with hydroxyl groups |

| Chlorocatechols | 280 - 295 | Substituted benzene ring |

| o-Quinones | 380 - 500 | Conjugated dicarbonyl system |

| Fe(III)-Catechol Complex | >500 | Ligand-to-metal charge transfer band |

Source: Data synthesized from researchgate.netnih.govresearchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Analytical Purity and Detectability

Effective sample preparation is a critical prerequisite for reliable and accurate analysis, aiming to isolate the analytes of interest from interfering matrix components and to prepare them for the chosen analytical instrument. chromatographyonline.com For chlorocatechols in aqueous samples, solid-phase extraction (SPE) is a common technique used to concentrate the analytes and remove salts and other polar impurities. researchgate.net

For GC-MS analysis, derivatization is an essential sample preparation step for polar analytes like this compound. researchgate.netchromatographyonline.com The primary goal is to increase the analyte's volatility and thermal stability by masking the polar hydroxyl groups. koreascience.kr This not only improves chromatographic peak shape but also enhances detection sensitivity.

Common derivatization strategies include:

Silylation: This is one of the most widely used methods, where an active hydrogen in the hydroxyl groups is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing chlorophenols and related compounds. nih.gov

Acylation: This involves reacting the hydroxyl groups with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride, to form ester derivatives. dioxin20xx.org This method can also enhance the response of electron capture detectors (ECD) if halogenated reagents are used. researchgate.net

Alkylation/Esterification: Reagents like methyl chloroformate can be used to form carbonate esters from phenolic hydroxyl groups, which are amenable to GC-MS analysis. researchgate.net

The choice of derivatization reagent depends on the analyte's structure, the sample matrix, and the specific requirements of the analytical method. koreascience.kr

Table 4: Common Derivatization Strategies for Catechols

| Strategy | Reagent Example | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Highly effective, produces stable derivatives. |

| Acylation | Acetic Anhydride | Acetate ester | Simple, quantitative reaction. |

| Alkylation | Methyl Chloroformate | Methyl carbonate ester | Can be performed in-column on an SPE cartridge. |

Quantitative Analysis of Substrate Depletion and Product Accumulation Kinetics in Biotransformation Studies

The quantitative analysis of this compound's biotransformation is crucial for understanding the metabolic pathways and enzymatic processes involved in its degradation. Research in this area has focused on monitoring the depletion of the substrate, this compound, and the concurrent accumulation of its metabolic products. These studies are fundamental to characterizing the efficiency and potential bottlenecks in the biodegradation of chloroaromatic compounds.

In the context of microbial degradation, this compound is recognized as a key intermediate in the breakdown of 2-chlorotoluene (B165313). nih.gov The primary enzymatic attack on this compound involves ring cleavage, a reaction catalyzed by dioxygenase enzymes. Specifically, chlorocatechol 1,2-dioxygenases are responsible for the oxidative cleavage of the aromatic ring of this compound. This enzymatic action leads to the formation of muconic acid derivatives, which are then further metabolized.

The transformation of this compound has been observed to yield two primary products: 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone. nih.gov The subsequent steps in the degradation pathway are catalyzed by chloromuconate cycloisomerases. nih.gov The efficiency of the entire degradation process is dependent on the kinetic properties of these enzymes.

Methodologies for Kinetic Studies

The kinetics of substrate depletion and product accumulation are typically monitored using a combination of spectrophotometric and chromatographic techniques. High-performance liquid chromatography (HPLC) is a widely employed method for separating and quantifying the substrate and its various metabolites from a reaction mixture. The choice of stationary phase, mobile phase composition, and detector is critical for achieving adequate separation and sensitivity. For catechol and its derivatives, reverse-phase columns are often utilized with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

Spectrophotometric methods are also valuable for real-time monitoring of the enzymatic reactions. The cleavage of the aromatic ring of catechols by dioxygenases results in the formation of products that have distinct absorbance spectra compared to the substrate. The rate of change in absorbance at a specific wavelength can be used to determine the rate of the enzymatic reaction. For instance, the transformation of intermediate chloromuconates can be monitored by observing the decrease in absorbance in the 260 to 280 nm range. nih.gov

Research Findings on Product Accumulation

Detailed studies on the biotransformation of this compound have provided insights into the distribution of its metabolic products. It has been reported that the enzymatic conversion of this compound does not proceed to complete mineralization due to the formation of stable intermediates. nih.gov The two primary metabolites, 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone, are formed in a specific ratio. For mechanistic reasons, these cycloisomerization products are not readily dehalogenated by the known chloromuconate cycloisomerases, which presents a bottleneck in the degradation pathway. nih.gov

The accumulation of these products highlights the specificity of the enzymes involved and the challenges in the complete biodegradation of certain chlorinated aromatic compounds. The following table summarizes the observed product distribution from the biotransformation of this compound.

Table 1: Product Accumulation in the Biotransformation of this compound

| Substrate | Metabolic Product | Observed Accumulation Ratio |

|---|---|---|

| This compound | 5-Chloro-4-methylmuconolactone | Variable, with both products being significant |

| 2-Chloro-3-methylmuconolactone |

This table illustrates the primary metabolites identified from the biotransformation of this compound. The exact ratio can be influenced by the specific enzymes and reaction conditions.

The quantitative analysis of these kinetics is essential for metabolic engineering efforts aimed at improving the efficiency of bioremediation processes for chloroaromatic pollutants. By understanding the rates of substrate depletion and product accumulation, researchers can identify rate-limiting steps and engineer enzymes or microbial strains with enhanced degradative capabilities.

Future Research Directions and Unexplored Academic Avenues in 3 Chloro 4 Methylcatechol Research

Application of Advanced Omics Technologies in Pathway Elucidation (e.g., Genomics, Proteomics, Metabolomics)

The metabolic pathway of 3-chloro-4-methylcatechol in organisms like Ralstonia sp. strain PS12 is only partially understood. nih.gov While the initial ring cleavage by chlorocatechol 1,2-dioxygenase is known, the subsequent steps leading to dead-end products highlight gaps in our knowledge. nih.gov Advanced omics technologies offer powerful tools to obtain a holistic view of the metabolic and regulatory networks involved.

Genomics: Comparative genomic analyses can be employed to identify the full complement of genes responsible for the degradation of chloroaromatics in strains that transform this compound. frontiersin.org By comparing the genomes of strains that show different degradation capabilities, researchers can pinpoint specific gene clusters, such as the clc, tfd, or tet operons, that may be adapted for or repressed by this specific substrate. frontiersin.orgasm.org Future genomic studies should focus on identifying novel gene clusters and regulatory elements that respond to the presence of chloromethylcatechols.

Proteomics: Proteomic analysis is essential for understanding which enzymes are expressed and active during the metabolism of this compound. Comparative proteomics of a bacterial strain grown on different aromatic substrates can reveal the differential expression of key enzymes, such as dioxygenases and cycloisomerases. nih.govmdpi.com For instance, a proteomics study could quantify the expression levels of the chlorocatechol 1,2-dioxygenase versus other dioxygenases when the cell is exposed to this compound, providing insights into substrate preference and potential "metabolic misrouting". asm.org Future research should utilize techniques like shotgun proteomics to map the entire protein landscape and identify post-translational modifications that may regulate enzyme activity.

Metabolomics: Metabolomic profiling can identify and quantify the full range of intermediates and byproducts generated during the transformation of this compound. frontiersin.org This is particularly crucial for identifying the specific chloromethylmuconolactones that act as dead-end metabolites and understanding the metabolic flux through the pathway. nih.gov By using isotope labeling, such as with ¹³C-labeled this compound, the precise fate of the carbon atoms can be traced through the metabolic network, confirming pathway intermediates and identifying previously unknown products. researchgate.net

Integrating these omics datasets will be the ultimate goal, providing a multi-layered understanding of how microorganisms process challenging compounds like this compound and how these systems can be engineered for more efficient bioremediation.

Computational Modeling and Quantum Chemical Calculations of Enzymatic Reactions and Pathway Flux

Computational approaches are invaluable for investigating enzymatic reactions at a molecular level, especially for understanding the substrate specificity and catalytic mechanisms that are key to the recalcitrance of this compound.

Molecular Docking and Simulation: Molecular docking studies can predict the binding affinity and orientation of this compound within the active site of enzymes like chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. sci-hub.seplos.orgresearchgate.net Such studies can elucidate why this substrate is transformed, while subsequent metabolites are not properly processed. For example, modeling could reveal steric hindrance or unfavorable electronic interactions caused by the methyl and chloro substituents that prevent the ideal positioning for catalysis in chloromuconate cycloisomerase, explaining its poor dehalogenation efficiency. nih.govasm.org Future molecular dynamics simulations could model the entire catalytic cycle, providing insights into transition states and reaction energy barriers.

Quantum Chemical Calculations: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the electronic rearrangements during the enzymatic reaction, such as the intradiol cleavage of the catechol ring or the dehalogenation of muconolactone (B1205914) intermediates. These calculations can help explain the observed reaction rates and substrate specificities by determining the activation energies for different substrates. plos.org This approach could be used to compare the reaction pathway of the readily dehalogenated 5-chloro-3-methylcatechol (B1196421) with the recalcitrant this compound to pinpoint the precise energetic reasons for the metabolic bottleneck. nih.gov

These computational tools can guide future protein engineering efforts by identifying key amino acid residues in the active site that could be mutated to improve catalytic efficiency and alter substrate specificity towards productive degradation. sci-hub.senih.gov

Discovery and Characterization of Novel Microbial Strains and Enzymes Capable of Complete Degradation or Dehalogenation

The inability of known pathways to mineralize this compound underscores the need to discover new biological solutions. nih.gov Research should focus on finding novel microorganisms and enzymes that can overcome the identified metabolic bottlenecks.

Screening and Isolation: A promising approach is the targeted screening of microbial consortia from environments historically contaminated with chlorotoluenes and related chemicals. nih.govmdpi.com These environments may have exerted selective pressure for the evolution of microbes with novel catabolic capabilities. Enrichment cultures using this compound or its dead-end metabolites as the sole carbon source could lead to the isolation of single strains or stable consortia capable of complete mineralization.

Enzyme Discovery and Engineering: The key to mineralizing this compound lies in finding or engineering an enzyme that can productively dehalogenate the chloromethylmuconolactone intermediates. nih.gov Metagenomic screening of environmental DNA can be used to find novel dehalogenases without the need to culture the host organisms. thegoodscentscompany.com Furthermore, protein engineering techniques like directed evolution can be applied to known enzymes. magtech.com.cn For example, the chloromuconate cycloisomerase that fails to dehalogenate the metabolites could be subjected to random and site-directed mutagenesis to create variants with enhanced dehalogenation activity. nih.govchemrxiv.orgd-nb.info

Artificial Consortia: An alternative to finding a single "superbug" is to construct a synthetic microbial consortium where the metabolic pathway is distributed among different specialized strains. researchgate.netnih.gov One strain could perform the initial ring cleavage of this compound, and a second, engineered strain could express a potent dehalogenase specifically designed to detoxify and metabolize the resulting chloromethylmuconolactones.

The table below shows examples of metabolites from different chloromethylcatechols, highlighting the bottleneck in the this compound pathway.

Table 1: Transformation Products of Chloromethylcatechols by Chlorocatechol 1,2-Dioxygenase and Chloromuconate Cycloisomerase

| Initial Substrate | Key Transformation Products | Outcome | Reference |

|---|---|---|---|

| This compound | 5-Chloro-4-methylmuconolactone & 2-Chloro-3-methylmuconolactone | No dehalogenation, dead-end products | nih.govasm.org |

| 4-Chloro-3-methylcatechol | 5-Methyl-cis-dienelactone | Poor dehalogenation | nih.govasm.org |

| 5-Chloro-3-methylcatechol | 2-Methyldienelactone | Quantitative dehalogenation | nih.govasm.org |

Investigation of Anaerobic Transformation Pathways and Their Contribution to Chloromethylcatechol Turnover

While most research has focused on aerobic degradation, anaerobic environments like sediments and groundwater are significant sinks for pollutants. epa.gov The fate of this compound under these conditions is largely unknown.

Future research should investigate the potential for anaerobic transformation. Key processes to explore include:

Reductive Dechlorination: This is a crucial first step in the anaerobic breakdown of many chlorinated aromatics, where a chlorine atom is replaced by a hydrogen atom. epa.gov Studies on other chlorocatechols have shown that they can be reductively dechlorinated by anaerobic consortia. researchgate.net Research is needed to determine if similar processes can act on this compound or its muconolactone metabolites. Experiments using anaerobic sludge or sediment microcosms spiked with the compound could reveal if such transformations are possible. oup.com

De-O-methylation and Other Transformations: In complex anaerobic consortia, other transformations like de-O-methylation of related chlorinated compounds have been observed prior to dechlorination. researchgate.net While this compound lacks a methoxy (B1213986) group, this illustrates the potential for diverse enzymatic activities in anaerobic environments. It is possible that the catechol ring could be reduced or otherwise modified prior to cleavage.

Identifying the microorganisms and enzymes involved in anaerobic pathways, and the environmental conditions that favor them, is a critical and underexplored area of research. unesp.br

Elucidation of Comprehensive Structure-Biodegradability Relationships for Substituted Catechols in Diverse Microbial Systems

The degradability of a substituted catechol is highly dependent on the type, number, and position of its substituents. nih.govjmb.or.kr The case of this compound, where one isomer is readily degraded while another is recalcitrant, perfectly illustrates this principle. nih.gov A systematic approach is needed to understand these relationships fully.

Enzyme Specificity Studies: A comprehensive analysis of the kinetic parameters (Kₘ and Vₘₐₓ) of key enzymes, like catechol 1,2-dioxygenases and chloromuconate cycloisomerases, with a wide array of chlorinated, methylated, and chloro-methylated catechols is required. jmb.or.krresearchgate.net This would provide quantitative data on how specific substitutions influence enzyme affinity and turnover rate. For example, some chlorocatechol 1,2-dioxygenases are strongly inhibited by catechols with substituents at both the 4 and 5 positions. researchgate.net

Quantitative Structure-Biodegradation Relationships (QSBR): QSBR models are mathematical equations that relate the chemical structure of a compound to its biodegradation rate. researchgate.netncl.ac.uk By developing QSBR models for substituted catechols, researchers could predict the environmental persistence of compounds like this compound based on molecular descriptors (e.g., steric parameters, electronic properties). This predictive power would be invaluable for risk assessment and for prioritizing research on the most persistent pollutants.

The following table presents kinetic data for a catechol 1,2-dioxygenase from Rhodococcus rhodochrous N75 with various substituted catechols, illustrating the impact of substituents on enzyme activity.

Table 2: Relative Activity of Catechol 1,2-Dioxygenase from Rhodococcus rhodochrous N75 with Substituted Catechols

| Substrate | Relative Activity (%) |

|---|---|

| Catechol | 100 |

| 4-Methylcatechol (B155104) | 171 |

| 3-Methylcatechol (B131232) | 114 |

| 4-Chlorocatechol (B124253) | 71 |

| 3-Chlorocatechol (B1204754) | 14 |

| 3,5-Dichlorocatechol | 14 |

Data adapted from Joung et al. (2006). jmb.or.kr

This data shows that both the type (methyl vs. chloro) and position of the substituent dramatically affect enzyme performance, providing a basis for building more comprehensive structure-biodegradability models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。